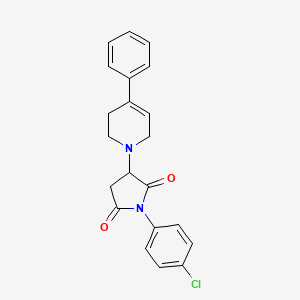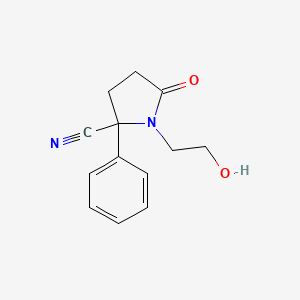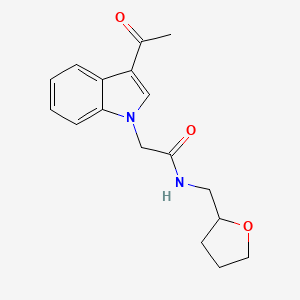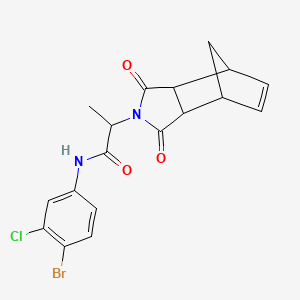![molecular formula C17H25NO6 B4099307 1-[3-[3-(Diethylamino)propoxy]phenyl]ethanone;oxalic acid](/img/structure/B4099307.png)
1-[3-[3-(Diethylamino)propoxy]phenyl]ethanone;oxalic acid
Vue d'ensemble
Description
1-[3-[3-(Diethylamino)propoxy]phenyl]ethanone;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenyl ring substituted with a diethylamino group and a propoxy chain, combined with ethanone and oxalic acid. Its complex structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Méthodes De Préparation
The synthesis of 1-[3-[3-(Diethylamino)propoxy]phenyl]ethanone;oxalic acid typically involves multiple steps, starting with the preparation of the phenyl ring substituted with the diethylamino group and propoxy chain. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[3-[3-(Diethylamino)propoxy]phenyl]ethanone;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group or the propoxy chain is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like sodium methoxide.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield simpler molecules.
Applications De Recherche Scientifique
1-[3-[3-(Diethylamino)propoxy]phenyl]ethanone;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-[3-[3-(Diethylamino)propoxy]phenyl]ethanone;oxalic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group and propoxy chain allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound valuable in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-[3-[3-(Diethylamino)propoxy]phenyl]ethanone;oxalic acid stands out due to its unique combination of functional groups. Similar compounds include:
3-[3-(Dimethylamino)propoxy]phenol hydrochloride: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group, leading to different chemical properties and reactivity.
3-(Diethylamino)propiophenone hydrochloride: This compound shares the diethylamino group but differs in the rest of its structure, resulting in distinct applications and mechanisms of action.
Propriétés
IUPAC Name |
1-[3-[3-(diethylamino)propoxy]phenyl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.C2H2O4/c1-4-16(5-2)10-7-11-18-15-9-6-8-14(12-15)13(3)17;3-1(4)2(5)6/h6,8-9,12H,4-5,7,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAICJOGQYUXTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC(=C1)C(=O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4099231.png)
![ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B4099233.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4099241.png)
![1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbon yl)-3-pyrrolin-2-one](/img/structure/B4099247.png)


![Ethyl 4-{[4,6-bis(pyrrolidin-1-YL)-1,3,5-triazin-2-YL]amino}piperidine-1-carboxylate](/img/structure/B4099274.png)
![1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride](/img/structure/B4099280.png)

![N-(4-acetylphenyl)-2-[(3-chlorophenyl)thio]acetamide](/img/structure/B4099303.png)
![(4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}phenoxy)acetic acid](/img/structure/B4099308.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4099326.png)

![4-{[4-(3,5-dimethyl-1-piperidinyl)phenyl]sulfonyl}morpholine](/img/structure/B4099338.png)
